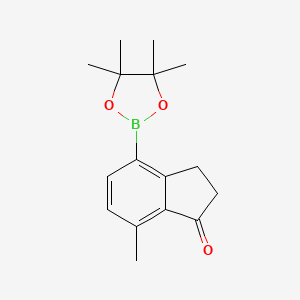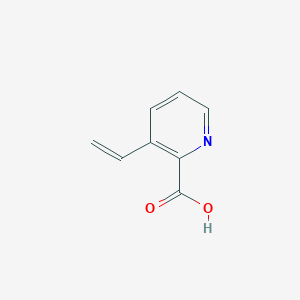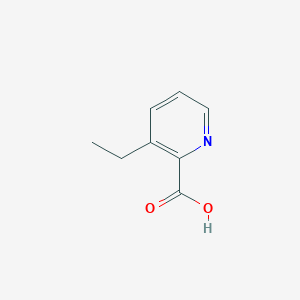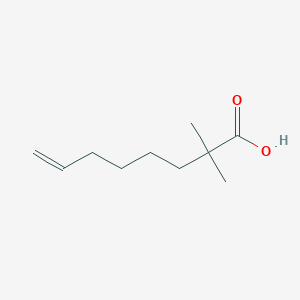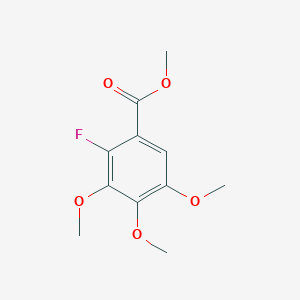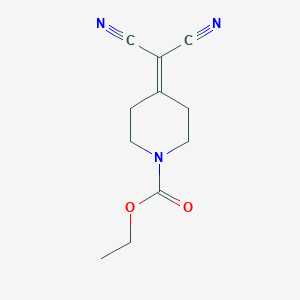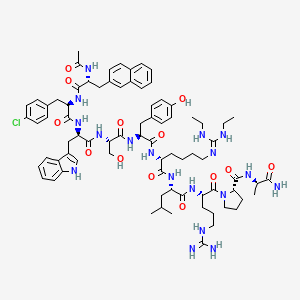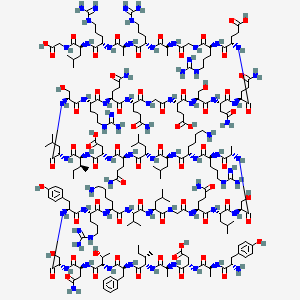![molecular formula C23H17F2NO4 B1628538 (2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid CAS No. 678991-01-0](/img/structure/B1628538.png)
(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid
Vue d'ensemble
Description
“(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid” is a chemical compound used in scientific research. It has a CAS Number of 678991-01-0 and a molecular weight of 409.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H17F2NO4/c24-13-9-10-18 (20 (25)11-13)21 (22 (27)28)26-23 (29)30-12-19-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)19/h1-11,19,21H,12H2, (H,26,29) (H,27,28) . This code provides a detailed description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a CAS Number of 678991-01-0 and a molecular weight of 409.39 .
Applications De Recherche Scientifique
Protection and Synthesis of Biomolecules
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the mentioned compound, is widely used to protect hydroxy-groups in the synthesis of biomolecules. This protection strategy allows for selective deprotection under mild conditions, preserving the integrity of other sensitive functional groups. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with a variety of acid- and base-labile protecting groups and its removal efficiency using triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).
Fluorographic and Radiolabeling Techniques
The compound has been involved in the development of fluorographic procedures for detecting radioactivity in polyacrylamide gels, using derivatives such as 2,5-diphenyloxazole in acetic acid. Skinner and Griswold (1983) optimized a fluorographic method that provides technical advantages like eliminating the need to pre-fix proteins in gels and allowing the use of both agarose and acrylamide gels (Skinner & Griswold, 1983).
Development of Fluorescence Probes
The structural framework of the compound has facilitated the development of novel fluorescence probes for detecting reactive oxygen species (ROS). Setsukinai et al. (2003) synthesized derivatives that selectively detect highly reactive oxygen species and differentiate specific species, such as hydroxyl radicals and hypochlorite, offering tools for biological and chemical applications (Setsukinai et al., 2003).
Solid-Phase Synthesis of Peptides
The compound's role extends into the solid-phase synthesis of peptides, where the Fmoc group serves as a protective group for amino acids. Albericio and Bárány (1991) introduced the hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring for synthesizing protected peptide segments, demonstrating its efficiency in fully protected peptide acid synthesis (Albericio & Bárány, 1991).
Electrophosphorescence in Material Science
In material science, the compound's derivatives have been utilized in the design of electrophosphorescent devices. Zhang et al. (2016) synthesized novel iridium complexes incorporating the fluorenyl and trifluoromethylpyridine motifs, achieving high-efficiency orange-emissive electrophosphorescent devices. This research underscores the compound's versatility in tuning luminescent properties for advanced optoelectronic applications (Zhang et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4/c24-13-9-10-18(20(25)11-13)21(22(27)28)26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICNEVQBKTRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585614 | |
| Record name | (2,4-Difluorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid | |
CAS RN |
678991-01-0 | |
| Record name | (2,4-Difluorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide](/img/structure/B1628456.png)

